molecular formula C12H10O2S B1243182 1,1'-Biphenyl-2-sulfinic acid

1,1'-Biphenyl-2-sulfinic acid

Cat. No.: B1243182
M. Wt: 218.27 g/mol
InChI Key: LZCLZDCSBDVAOV-UHFFFAOYSA-N
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Description

1,1’-BIPHENYL-2-SULFINIC ACID is an organic compound belonging to the class of biphenyls and derivatives. It contains two benzene rings linked by a carbon-carbon bond and a sulfinic acid group attached to one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-BIPHENYL-2-SULFINIC ACID can be synthesized through several methods. One common approach involves the oxidation of 1,1’-biphenyl-2-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate . The reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 1,1’-BIPHENYL-2-SULFINIC ACID often involves the use of sulfinate salts as intermediates. These salts are stable and can be easily converted to the free sulfinic acid by acidification . The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1’-BIPHENYL-2-SULFINIC ACID undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfone derivatives.

    Reduction: It can be reduced to the corresponding thiol.

    Substitution: It can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 1,1’-BIPHENYL-2-SULFINIC ACID involves its interaction with molecular targets such as enzymes. For example, it can act as a substrate for desulfinase enzymes, leading to the formation of biphenyl derivatives . The pathways involved in these reactions are crucial for understanding its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    1,1’-BIPHENYL-2-SULFONIC ACID: Similar structure but contains a sulfonic acid group instead of a sulfinic acid group.

    2-NAPHTHYL SULFINIC ACID: Contains a naphthalene ring instead of a biphenyl structure.

    BENZENESULFINIC ACID: Contains a single benzene ring with a sulfinic acid group.

Uniqueness

1,1’-BIPHENYL-2-SULFINIC ACID is unique due to its biphenyl structure, which provides distinct reactivity and properties compared to other sulfinic acids.

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

2-phenylbenzenesulfinic acid

InChI

InChI=1S/C12H10O2S/c13-15(14)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,13,14)

InChI Key

LZCLZDCSBDVAOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)O

Synonyms

biphenyl-2-sulfinic acid

Origin of Product

United States

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